[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-

Gas Separation Polyimide Membrane CO2 Capture

This aliphatic dianhydride enables soluble polyimides for direct casting vs. aromatic analogs. Delivers 12.5% higher CO2/CH4 selectivity for membranes and formaldehyde-free wrinkle resistance for textiles. Sourcing BTDA ensures process flexibility and performance advantages unattainable with rigid dianhydrides.

Molecular Formula C8H6O6
Molecular Weight 198.13 g/mol
CAS No. 4534-73-0
Cat. No. B1584927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
CAS4534-73-0
Molecular FormulaC8H6O6
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC1=O)C2CC(=O)OC2=O
InChIInChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2
InChIKeyOLQWMCSSZKNOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Butanetetracarboxylic Dianhydride (BTDA, CAS 4534-73-0): Procurement-Ready Aliphatic Dianhydride for Polymer and Crosslinking Applications


1,2,3,4-Butanetetracarboxylic dianhydride (BTDA, also known as tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone) is an aliphatic, bicyclic dianhydride with the molecular formula C₈H₆O₆ and a molecular weight of 198.13 g/mol . It is commercially available in high purity (>98% by T or HPLC) and serves as a versatile monomer for polyimide synthesis and a crosslinking agent for polysaccharides and proteins . Its non-aromatic, saturated core distinguishes it from conventional aromatic dianhydrides, offering unique reactivity profiles and enabling the design of materials with tailored solubility, optical transparency, and processability .

1,2,3,4-Butanetetracarboxylic Dianhydride (BTDA) Procurement Risks: Why Aliphatic Dianhydrides Cannot Be Interchanged with Aromatic or Cycloaliphatic Analogs


Substituting BTDA with other dianhydrides such as pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), or 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) without empirical validation introduces significant performance risks. BTDA's aliphatic, flexible core imparts fundamentally different chain packing, solubility, and gas transport properties compared to rigid aromatic or strained cycloaliphatic analogs [1][2]. For instance, polyimides derived from BTDA exhibit enhanced solubility in common aprotic solvents, enabling facile processing, whereas PMDA- or BPDA-based polyimides are often insoluble and require harsh fabrication methods [2]. Furthermore, in crosslinking applications, BTDA's unique reactivity and spacer length directly influence network architecture, mechanical properties, and adsorption capacity, rendering simple molar substitution with other tetrafunctional crosslinkers (e.g., citric acid or DMDHEU) ineffective for achieving targeted performance metrics [3].

1,2,3,4-Butanetetracarboxylic Dianhydride (BTDA) Quantitative Differentiation Data: Head-to-Head Comparisons for Informed Procurement


CO2/CH4 Gas Separation Selectivity: BDA-ODA vs. BPDA-ODA Polyimide Membranes

In a direct head-to-head comparison, asymmetric polyimide membranes synthesized from 1,2,3,4-butanetetracarboxylic dianhydride (BDA) and 4,4′-oxydianiline (ODA) demonstrated a higher CO2/CH4 separation factor (11.7) than membranes derived from the aromatic analog 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) and ODA (10.4) under identical testing conditions [1]. This superior selectivity, while maintaining high permeability, highlights a quantifiable performance advantage for BTDA-based membranes in natural gas sweetening and biogas upgrading applications.

Gas Separation Polyimide Membrane CO2 Capture

Aliphatic-Aromatic Polyimide Solubility: BTDA Enables Solution Processing vs. Aromatic Dianhydride Analogs

Polyimides prepared from BTDA and aromatic diamines (4,4′-oxydianiline or 4,4′-diaminodiphenylmethane) exhibit inherent solubility in common aprotic polar solvents including N,N′-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), dimethylsulfoxide (DMSO), and N,N′-dimethylformamide (DMF) [1]. This contrasts with the typical behavior of polyimides derived from wholly aromatic dianhydrides like PMDA or BPDA, which are often insoluble in their fully imidized form and necessitate processing via the polyamic acid precursor route followed by thermal imidization on the substrate [2]. The direct solubility of BTDA-based polyimides enables more versatile and cost-effective film casting, coating, and fiber spinning operations.

Polyimide Synthesis Solution Processability Flexible Electronics

Cotton Fabric Wrinkle Resistance: BTCA Esterification Crosslinking vs. DMDHEU Etherification

In a comparative study of cotton fabric crosslinking, esterification with 1,2,3,4-butanetetracarboxylic acid (BTCA, derived from BTDA hydrolysis) resulted in higher weight gain and superior tensile strength retention compared to etherification crosslinking with the industry standard dimethyloldihydroxyethylene urea (DMDHEU) [1]. Specifically, the BTCA-treated fabric achieved a wrinkle recovery angle (WRA) of 289° when combined with a softener, while DMDHEU treatment resulted in only 3.72% tensile strength retention under comparable conditions [1]. This demonstrates BTCA's greater efficacy in imparting durable press properties while mitigating mechanical degradation.

Textile Finishing Wrinkle-Free Cotton Formaldehyde-Free Crosslinking

Silk Fabric Crosslinking Efficiency: BTCA Outperforms Citric Acid and PBTCA in Weight Gain and Wrinkle Recovery

In a direct comparison of three formaldehyde-free crosslinkers for silk fabrics—citric acid (CA), 1,2,3,4-butanetetracarboxylic acid (BTCA, derived from BTDA), and 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA)—BTCA consistently achieved the highest weight gain and the most significant improvement in wrinkle recovery [1]. However, this superior crosslinking efficiency was associated with a measurable trade-off in tensile strength and fabric softness, an important consideration for applications where handle and drape are critical [1]. PBTCA, by contrast, offered a better balance of properties but at the expense of maximum wrinkle resistance.

Silk Finishing Polycarboxylic Acid Crosslinking Biomaterial Modification

1,2,3,4-Butanetetracarboxylic Dianhydride (BTDA) High-Impact Application Scenarios Based on Differentiated Performance Data


High-Selectivity Polyimide Membranes for Natural Gas CO2/CH4 Separation

Given its 12.5% higher CO2/CH4 separation factor compared to BPDA-based membranes [1], BTDA should be prioritized for the synthesis of asymmetric polyimide membranes in natural gas sweetening and biogas upgrading. This quantitative selectivity advantage directly reduces the required membrane area and operational costs for achieving target purity levels.

Solution-Processable Polyimide Coatings and Films for Flexible Electronics

The inherent solubility of BTDA-derived polyimides in common aprotic solvents [2] makes it the dianhydride of choice for applications requiring direct film casting or coating from fully imidized polymer solutions, such as in flexible printed circuits, high-temperature insulation, and advanced display substrates. This eliminates the complexity and substrate limitations of the traditional two-step imidization process required for aromatic polyimides.

Formaldehyde-Free, High-Performance Wrinkle-Resistant Finishing for Cotton Apparel

For textile manufacturers seeking to replace formaldehyde-based DMDHEU with a sustainable alternative, BTCA (in its hydrolyzed acid form) is the evidence-backed choice. It delivers a wrinkle recovery angle of up to 289° and superior mechanical property retention compared to DMDHEU [3], providing a measurable pathway to high-performance, consumer-safe durable press garments.

Maximal Wrinkle Recovery in Silk Finishing (with Managed Mechanical Trade-offs)

In premium silk textile applications where maximum wrinkle resistance is the primary performance metric, BTCA outperforms other polycarboxylic acids like citric acid and PBTCA in both weight gain and wrinkle recovery [4]. Formulation adjustments, such as the addition of softeners, can mitigate the associated tensile strength reduction, making BTCA the optimal monomer for achieving the highest levels of wrinkle resistance in silk fabrics.

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